

Structural Characterization of 1-Chloro-2-methylpropyl Propionate: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-2-methylpropyl propionate

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This technical guide provides an in-depth overview of the structural characterization of **1-chloro-2-methylpropyl propionate**. Due to the limited availability of direct experimental data for this specific compound, this document outlines the predicted spectroscopic properties based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental protocols for acquiring this data are also provided.

Chemical Structure and Properties

1-Chloro-2-methylpropyl propionate is an ester with the chemical formula $C_7H_{13}ClO_2$.^{[1][2][3]} Its structure consists of a propionate group esterified with a 1-chloro-2-methylpropyl alcohol moiety.

Table 1: General Properties of **1-Chloro-2-methylpropyl Propionate**

Property	Value	Reference
IUPAC Name	1-chloro-2-methylpropyl propionate	[1] [3]
CAS Number	58304-65-7	[1] [3] [4]
Molecular Formula	C ₇ H ₁₃ ClO ₂	[1] [2] [3] [4]
Molecular Weight	164.63 g/mol	[1] [2] [4]
Appearance	Liquid (predicted)	[3]

Predicted Spectroscopic Data

The following tables summarize the predicted data from key analytical techniques for the structural elucidation of **1-chloro-2-methylpropyl propionate**. These predictions are based on the analysis of similar chemical structures and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.2 - 6.4	Doublet	1H	H-1 (CH-Cl)
~2.3 - 2.5	Quartet	2H	H-4 (CH ₂ -C=O)
~2.1 - 2.3	Multiplet	1H	H-2 (CH-(CH ₃) ₂)
~1.1 - 1.2	Triplet	3H	H-5 (CH ₃ -CH ₂)
~1.0 - 1.1	Doublet	6H	H-3, H-3' (CH(CH ₃) ₂)

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~173	C-4 (C=O)
~75	C-1 (CH-Cl)
~33	C-2 (CH-(CH ₃) ₂)
~27	C-5 (CH ₂ -C=O)
~18	C-3, C-3' (CH(CH ₃) ₂)
~9	C-6 (CH ₃ -CH ₂)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/z	Proposed Fragment
164/166	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
129	[M - Cl] ⁺
93	[CH(Cl)CH(CH ₃) ₂] ⁺
75	[O=C-O-CH(Cl)] ⁺
57	[CH ₃ CH ₂ CO] ⁺ (Acylum ion)
43	[CH(CH ₃) ₂] ⁺
29	[CH ₃ CH ₂] ⁺

Infrared (IR) Spectroscopy

Table 5: Predicted Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1180	Strong	C-O stretch (ester)
~750	Medium	C-Cl stretch

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural characterization of **1-chloro-2-methylpropyl propionate**.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of **1-chloro-2-methylpropyl propionate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).^[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals and determine the chemical shifts relative to TMS.

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
 - Process the data similarly to the ^1H spectrum.
- 2D NMR (Optional but Recommended):
 - Perform COSY (Correlation Spectroscopy) to establish ^1H - ^1H coupling relationships.
 - Perform HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ^1H - ^{13}C correlations.
 - Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ^1H - ^{13}C correlations, which is crucial for confirming the connectivity of the ester and alkyl halide moieties.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern to confirm the elemental composition and connectivity.

Protocol:

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[\[6\]](#)
- Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer. Gas chromatography-mass spectrometry (GC-MS) can also be employed for sample introduction and separation from any impurities.
- Data Acquisition:
 - Introduce the sample into the ion source.

- Acquire the mass spectrum over a mass range of m/z 40-200.
- The electron energy for EI is typically set at 70 eV.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$), paying attention to the isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).
 - Analyze the fragmentation pattern to identify characteristic losses and fragment ions as predicted in Table 4.

Infrared Spectroscopy

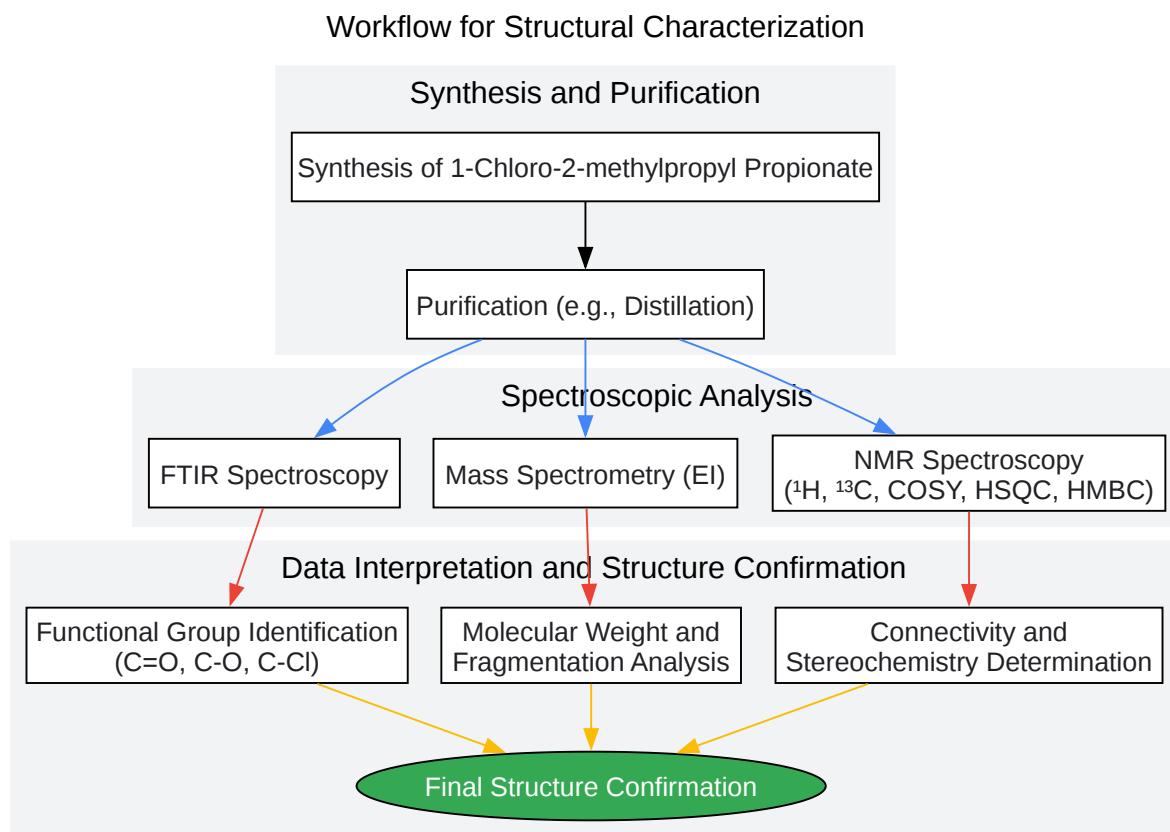
Objective: To identify the functional groups present in the molecule.

Protocol:

- Sample Preparation: As the compound is predicted to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[\[7\]](#)
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically scanned over the range of 4000-400 cm^{-1} .
- Data Analysis:
 - Identify the characteristic absorption bands for the ester (C=O and C-O stretches) and alkyl halide (C-Cl stretch) functional groups as outlined in Table 5.

Workflow and Visualization

The logical workflow for the complete structural characterization of **1-chloro-2-methylpropyl propionate** is illustrated in the following diagram.



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Caption: Logical workflow for the synthesis, purification, and structural elucidation of **1-chloro-2-methylpropyl propionate**.

This guide provides a comprehensive framework for the structural characterization of **1-chloro-2-methylpropyl propionate**. By following these protocols and comparing the acquired data

with the predicted values, researchers can confidently determine and confirm the structure of this compound.

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- To cite this document: BenchChem. [Structural Characterization of 1-Chloro-2-methylpropyl Propionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133828#1-chloro-2-methylpropyl-propionate-structural-characterization>]

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